Lometrexol

Overview

Description

Lometrexol is a folate analog antimetabolite with antineoplastic activity . As the 6R diastereomer of 5,10-dideazatetrahydrofolate, lometrexol inhibits glycinamide ribonucleotide formyltransferase (GARFT), the enzyme that catalyzes the first step in the de novo purine biosynthetic pathway . This results in the inhibition of DNA synthesis, arresting cells in the S phase of the cell cycle, and inhibiting tumor cell proliferation .

Molecular Structure Analysis

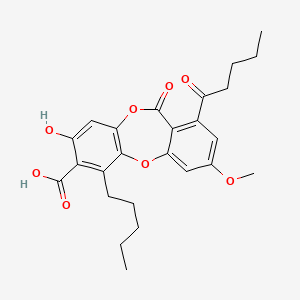

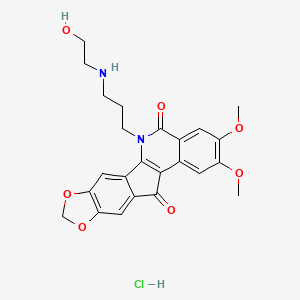

The molecular formula of Lometrexol is C21H25N5O6 . The molecular weight is 443.5 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .

Physical And Chemical Properties Analysis

Lometrexol has a molecular weight of 443.5 g/mol . The physical and chemical properties of Lometrexol, such as its solubility, melting point, and stability, are not detailed in the available literature.

Scientific Research Applications

Cancer Chemotherapy

Lometrexol: is primarily investigated for its potential in cancer chemotherapy . As an antifolate, it inhibits the enzyme dihydrofolate reductase (DHFR) , which is crucial for DNA synthesis and cell division. By targeting rapidly dividing cancer cells, Lometrexol can be used to halt the progression of certain types of cancer .

Synthesis of Therapeutic Agents

The compound serves as a starting point for the synthesis of more complex therapeutic agents. Researchers utilize Lometrexol’s structure to develop new drugs that can mimic its mechanism of action but with enhanced efficacy or reduced toxicity .

Biochemical Research

In biochemical research, Lometrexol is used to study the metabolic pathways of folic acid. It helps in understanding how cells utilize folate and the impact of folate metabolism on various cellular processes .

Genetic Studies

Lometrexol’s role in DNA synthesis makes it a valuable tool in genetic studies. It can be used to investigate the effects of folate metabolism on DNA replication and repair mechanisms .

Development of Diagnostic Tools

Due to its specific action on DHFR, Lometrexol is explored in the development of diagnostic tools that can detect folate metabolism disorders or identify cells with high DHFR activity, which could be indicative of cancerous growths .

Antidote Research

Lometrexol may also play a role in antidote research. By understanding its interaction with DHFR, scientists can develop antidotes for poisoning or overdose cases involving drugs that target the same pathway .

Nutritional Studies

The impact of Lometrexol on folate metabolism is also studied in the context of nutrition. It helps in assessing the importance of folate in diet and its implications on health and disease prevention .

Drug Resistance Research

Finally, Lometrexol is used in research aimed at overcoming drug resistance. Some cancer cells develop resistance to antifolate drugs, and studying Lometrexol can provide insights into how to counteract this resistance .

Mechanism of Action

Target of Action

Lometrexol primarily targets the enzyme Dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell growth .

Mode of Action

Lometrexol acts as an antifolate , inhibiting the enzyme DHFR . By inhibiting DHFR, Lometrexol disrupts the synthesis of tetrahydrofolate, thereby interfering with DNA synthesis and cell growth .

Biochemical Pathways

Lometrexol affects the de novo purine biosynthesis pathway . It inhibits the enzyme glycinamide ribonucleotide formyltransferase (GARFT) , which is essential for this pathway . This inhibition disrupts the production of purine nucleotides, which are necessary for DNA and RNA synthesis .

Pharmacokinetics

The pharmacokinetics of Lometrexol were best described by a three-compartment model . The mean clearance and volume of distribution were 1.6 +/- 0.6 liters/h/m2 and 8.9 +/- 4.1 liters/m2, respectively . The mean half-lives were 0.23 +/- 0.1, 2.9 +/- 1.4, and 25.0 +/- 48.7 hours . Lometrexol is considerably eliminated through the kidneys, accounting for 56 +/- 17% of the total dose administered within 6 hours of treatment, and 85 +/- 16% within 24 hours of treatment .

Result of Action

The inhibition of DHFR and GARFT by Lometrexol leads to a decrease in the activity of vital biochemical processes in the cell . This results in a disruption of DNA and RNA synthesis, which can lead to cell death . The cumulative toxicity of Lometrexol is related to tissue concentration .

Action Environment

The action of Lometrexol can be influenced by the presence of other compounds. For instance, the therapeutic efficacy of Lometrexol can be decreased when used in combination with Folic acid . Also, the serum concentration of the active metabolites of Lometrexol can be reduced when Lometrexol is used in combination with Glucarpidase, resulting in a loss in efficacy .

Future Directions

The future directions for Lometrexol and other antifolates involve overcoming the limitations of traditional antifolates . This includes developing new strategies to more selectively target metabolic pathways and considering the metabolic vulnerabilities of non-cancer cells in the tumor immune microenvironment .

properties

IUPAC Name |

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQBAQVRAURMCL-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909998 | |

| Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lometrexol | |

CAS RN |

106400-81-1 | |

| Record name | Lometrexol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106400811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lometrexol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106400-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMETREXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P3AVY8A7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-((2-hydroxyethyl)amino)propyl)-2,3-dimethoxy-5H-[1,3]dioxolo[4',5':5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione](/img/structure/B1674971.png)

![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1674982.png)